molecular formula C18H23N5O4 B14940915 ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

Cat. No.: B14940915
M. Wt: 373.4 g/mol
InChI Key: FIQLIBZBHLTTTB-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and several pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyaniline Group: The methoxyaniline group can be introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the methoxyaniline derivative and a formylating agent.

    Final Esterification: The final step involves esterification to introduce the ethyl propanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism or signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme involved in pyrimidine metabolism, thereby affecting cellular processes that depend on this pathway.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)BUTANOATE: This compound has a similar structure but with a butanoate group instead of a propanoate group.

    METHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE: This compound has a methyl ester group instead of an ethyl ester group.

Uniqueness

The uniqueness of ETHYL 3-(2-{[IMINO(4-METHOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-(4-methoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C18H23N5O4/c1-4-27-15(24)10-9-14-11(2)20-18(22-16(14)25)23-17(19)21-12-5-7-13(26-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H4,19,20,21,22,23,25)

InChI Key

FIQLIBZBHLTTTB-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)OC)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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